1-(Thiophen-3-yl)ethanamine
Overview
Description
1-(Thiophen-3-yl)ethanamine is an organic compound with the chemical formula C6H9NS. It is a colorless or light yellow liquid or solid, soluble in water and many organic solvents. This compound is an important intermediate in organic synthesis, used in the production of pesticides, drugs, pigments, and other organic compounds.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are used in various applications in medicinal chemistry .
Mode of Action
Thiophene and its derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring . These reactions can result in changes to the compound’s structure and its interaction with its targets.
Biochemical Pathways
It’s worth noting that thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Pharmacokinetics
The compound’s synthesis has been documented , which could potentially impact its bioavailability.
Result of Action
Compounds containing a thiophene nucleus have been reported to exhibit various pharmacological activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
1-(Thiophen-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . These actions contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, have been observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
1-(Thiophen-3-yl)ethanamine can be synthesized through several methods:
Reaction of Thiophene with Ammonia Ethanol: This method involves the reaction of thiophene with ammonia in ethanol to produce the desired compound.
Reaction with Chloroacetic Acid: Thiophene reacts with chloroacetic acid to form 3-chloroethylthiophene, which is then subjected to sodium cyanation or reduction to yield this compound.
Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Thiophen-3-yl)ethanamine undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the sulfur atom in the thiophene ring, the compound readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate, while reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Thiophen-3-yl)ethanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Thiophen-3-yl)ethanamine can be compared with other similar compounds, such as:
2-(Thiophen-3-yl)ethanamine: This compound has a similar structure but differs in the position of the amino group, which can affect its reactivity and applications.
3-Aminoethylthiophene Hydrochloride: This is a hydrochloride salt of a similar compound, which can have different solubility and stability properties.
Properties
IUPAC Name |
1-thiophen-3-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCGQPCMPZULFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557980 | |
Record name | 1-(Thiophen-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118488-08-7 | |
Record name | 1-(Thiophen-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiophen-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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